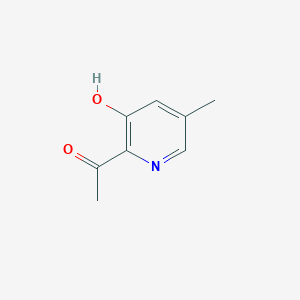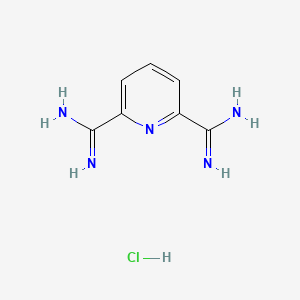![molecular formula C9H16N2O2 B11818200 Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B11818200.png)
Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a chemical compound with the molecular formula C9H18Cl2N2O2 and a molecular weight of 257.157 g/mol . It is a member of the pyrrole family, characterized by its unique bicyclic structure that includes a pyrrole ring fused with a piperidine ring.
Preparation Methods
The synthesis of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of ethyl 2-oxo-4-phenylbutanoate with hydrazine hydrate, followed by cyclization in the presence of a suitable acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Scientific Research Applications
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential to modulate key biochemical pathways .
Comparison with Similar Compounds
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate can be compared with other similar compounds such as:
Methyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxamide: Similar structure but with an amide group instead of an ester group.
Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate dihydrochloride: Similar structure but with additional hydrochloride groups, affecting its solubility and reactivity.
These comparisons highlight the uniqueness of ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate in terms of its specific ester group and its resulting chemical and biological properties.
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
ethyl 2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-8(12)9-5-10-3-7(9)4-11-6-9/h7,10-11H,2-6H2,1H3 |
InChI Key |
GBFBZKZBDOMPDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CNCC1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate](/img/structure/B11818161.png)





![3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B11818208.png)
